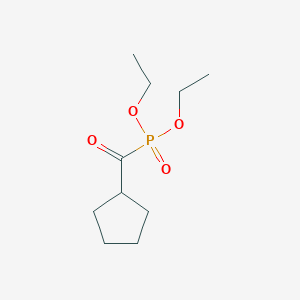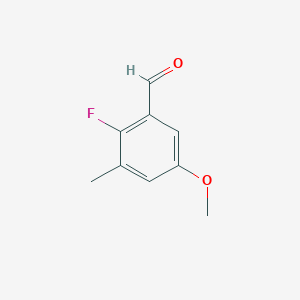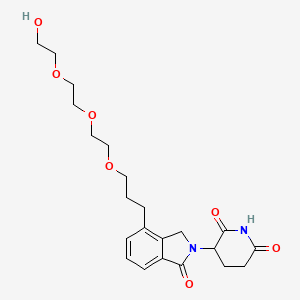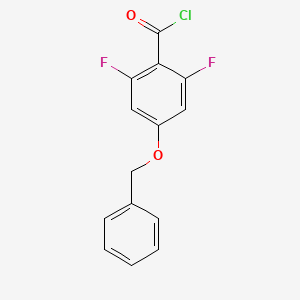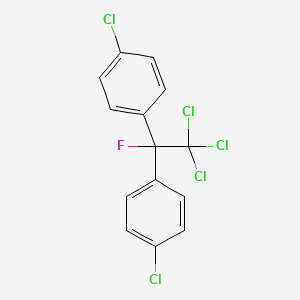
1,1'-(2,2,2-Trichloro-1-fluoroethane-1,1-diyl)bis(4-chlorobenzene)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1’-(2,2,2-Trichloro-1-fluoroethane-1,1-diyl)bis(4-chlorobenzene) is a synthetic organic compound known for its unique chemical structure and properties It is characterized by the presence of trichloro and fluoro groups attached to an ethane backbone, with two chlorobenzene rings
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-(2,2,2-Trichloro-1-fluoroethane-1,1-diyl)bis(4-chlorobenzene) typically involves the reaction of 2,2,2-trichloro-1-fluoroethane with 4-chlorobenzene under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as aluminum chloride (AlCl3), which facilitates the formation of the desired product. The reaction conditions include maintaining a controlled temperature and pressure to ensure optimal yield and purity.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and high throughput. The use of advanced purification techniques, such as distillation and recrystallization, is essential to obtain the compound in its pure form. The industrial process also emphasizes safety measures to handle the toxic and reactive intermediates involved in the synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
1,1’-(2,2,2-Trichloro-1-fluoroethane-1,1-diyl)bis(4-chlorobenzene) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the trichloro and fluoro groups to less halogenated forms or even to hydrocarbons.
Substitution: The compound is prone to nucleophilic substitution reactions, where the halogen atoms can be replaced by other nucleophiles such as hydroxyl, amino, or alkyl groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) is effective for reduction.
Substitution: Nucleophiles such as sodium hydroxide (NaOH) or ammonia (NH3) in polar solvents are used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce hydrocarbons or partially halogenated compounds.
Applications De Recherche Scientifique
1,1’-(2,2,2-Trichloro-1-fluoroethane-1,1-diyl)bis(4-chlorobenzene) has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly in designing molecules with specific pharmacological effects.
Industry: It is utilized in the production of specialty chemicals, polymers, and materials with unique properties.
Mécanisme D'action
The mechanism of action of 1,1’-(2,2,2-Trichloro-1-fluoroethane-1,1-diyl)bis(4-chlorobenzene) involves its interaction with molecular targets through its reactive halogen groups. These interactions can lead to the formation of covalent bonds with nucleophilic sites on biomolecules, affecting their function. The pathways involved may include inhibition of enzymes, disruption of cellular membranes, and interference with DNA replication and transcription.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,1,1-Trichloro-2,2,2-trifluoroethane: Known for its use as a refrigerant and solvent, this compound shares the trichloro and fluoro groups but lacks the chlorobenzene rings.
1,1,2-Trichloro-1,2,2-trifluoroethane: Another chlorofluorocarbon with similar halogenation but different structural arrangement.
Uniqueness
1,1’-(2,2,2-Trichloro-1-fluoroethane-1,1-diyl)bis(4-chlorobenzene) is unique due to the presence of both trichloro and fluoro groups along with chlorobenzene rings, which confer distinct chemical reactivity and potential applications. Its structure allows for diverse chemical modifications and interactions, making it a valuable compound in various research and industrial contexts.
Propriétés
Numéro CAS |
1545-65-9 |
|---|---|
Formule moléculaire |
C14H8Cl5F |
Poids moléculaire |
372.5 g/mol |
Nom IUPAC |
1-chloro-4-[2,2,2-trichloro-1-(4-chlorophenyl)-1-fluoroethyl]benzene |
InChI |
InChI=1S/C14H8Cl5F/c15-11-5-1-9(2-6-11)13(20,14(17,18)19)10-3-7-12(16)8-4-10/h1-8H |
Clé InChI |
GOOOHCXSOGHJJY-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1C(C2=CC=C(C=C2)Cl)(C(Cl)(Cl)Cl)F)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


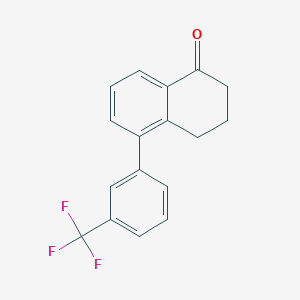
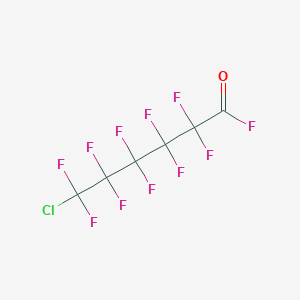
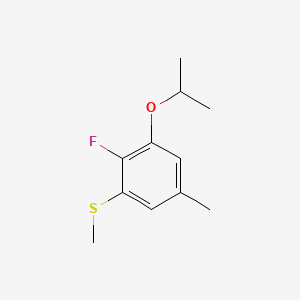

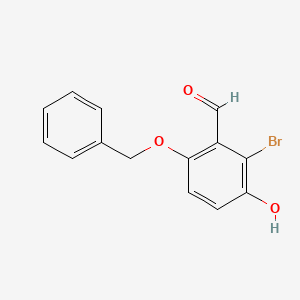
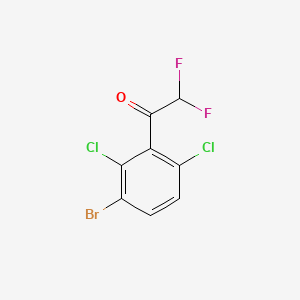
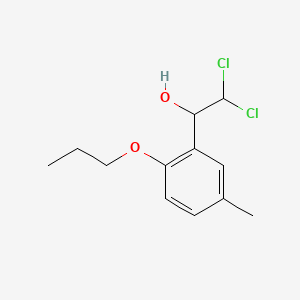
![(2S)-2-[[4-[(2-amino-4-oxo-8H-pteridin-6-yl)methylamino]benzoyl]amino]-5-[[1-[5-[(3R,5S)-1-[(2S)-2-[11-[3-[[3,4-difluoro-2-(2-fluoro-4-iodoanilino)benzoyl]amino]oxypropylamino]undecanoylamino]-3,3-dimethylbutanoyl]-5-[[(1S)-1-[4-(4-methyl-1,3-thiazol-5-yl)phenyl]ethyl]carbamoyl]pyrrolidin-3-yl]oxy-5-oxopentyl]triazol-4-yl]methylamino]-5-oxopentanoic acid](/img/structure/B14760140.png)

